molecular formula C14H14O B1597836 (R)-1,2-Diphenylethanol CAS No. 41822-67-7

(R)-1,2-Diphenylethanol

Cat. No.: B1597836
CAS No.: 41822-67-7
M. Wt: 198.26 g/mol
InChI Key: GBGXVCNOKWAMIP-CQSZACIVSA-N
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Description

(R)-1,2-Diphenylethanol (CAS 41822-67-7) is a high-value chiral secondary alcohol that serves as a critical precursor in the synthesis of numerous biologically active compounds and active pharmaceutical ingredients (APIs) . Its structure, featuring two aromatic rings, is a significant motif in medicinal chemistry, notably forming the core of compounds like combretastatin, which is recognized for its antitumor properties . Recent biocatalytic research highlights its synthesis using innovative, environmentally friendly methods, such as whole-cell biocatalysts like Lactobacillus paracasei , to produce it in high enantiopure form on a gram scale . Derivatives of 1,2-diarylethanols constitute a new class of compounds investigated for their potent biological activities. Studies show these compounds exhibit promising antibacterial effects against various bacterial strains, including E. coli , and have demonstrated antifungal, antiviral, and anti-infectious properties . The (R)-enantiomer is particularly sought after for its specific role in drug development. It is a key intermediate in the synthesis of HIV protease inhibitors, such as Amprenavir and SC-52,151, which are crucial in antiretroviral therapy . Key Identifiers • CAS Number: 41822-67-7 • Molecular Formula: C₁₄H₁₄O • Molecular Weight: 198.26 g/mol • Optical Rotation: [α]D = (-) Physical Properties • Density: 1.094 g/cm³ • Boiling Point: ~308.1°C at 760 mmHg • Melting Point: ~198°C • Flash Point: ~129.4°C This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1,2-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGXVCNOKWAMIP-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41822-67-7
Record name 1,2-Diphenylethanol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041822677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIPHENYLETHANOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03EAH16R39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

The Significance of Optically Active Alcohols and 1,2 Diarylethanols in Stereoselective Synthesis

Optically active alcohols are fundamental building blocks in stereoselective synthesis, a branch of chemistry focused on creating specific stereoisomers of a molecule. encyclopedia.pubmdpi.com The distinct three-dimensional arrangement of atoms in chiral molecules means that different enantiomers can exhibit varied biological and chemical activities. ontosight.ainih.gov This is particularly crucial in the pharmaceutical and agrochemical industries, where the desired therapeutic or pesticidal effect often resides in a single enantiomer, while the other may be inactive or even harmful. nih.gov

Among the vast array of chiral building blocks, 1,2-diarylethanols and their derivatives represent a critically important class of compounds. researchgate.netmdpi.com Their structural motif is found in numerous biologically active molecules and serves as a key intermediate in the synthesis of various pharmaceuticals. ontosight.airesearchgate.net The stereoselective synthesis of these compounds is a major focus of research, with methods such as kinetic resolution and asymmetric reduction being widely employed to obtain enantiomerically pure forms. encyclopedia.pubmdpi.com

The following table provides a brief overview of the significance of these compounds:

FeatureSignificance in Stereoselective Synthesis
Chiral Alcohols Serve as essential intermediates for pharmaceuticals, agrochemicals, and advanced materials. rsc.org
1,2-Diarylethanols Act as precursors to important drugs and exhibit significant biological activity. researchgate.net
Enantioselectivity Crucial for producing compounds with specific therapeutic effects and reducing adverse effects. nih.gov

The Strategic Importance of Enantiopure R 1,2 Diphenylethanol in Enabling Chiral Transformations

Enantiopure (R)-1,2-Diphenylethanol is of particular strategic importance due to its role as a chiral auxiliary and a precursor in asymmetric synthesis. ontosight.ai A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. The auxiliary is then removed, leaving behind the desired enantiomerically enriched product. The use of chiral auxiliaries like derivatives of 1,2-diphenylethanol (B1347050) allows for high stereocontrol and yields in various chemical transformations.

Furthermore, this compound serves as a valuable intermediate in the synthesis of other chiral molecules. For instance, it can be used to create chiral ligands for asymmetric catalysis, which are substances that accelerate a chemical reaction to produce a specific enantiomer. Its application extends to the preparation of a range of pharmaceuticals and agrochemicals.

A notable application of this compound is its use as a catalyst in certain organic reactions. For example, it can form vanadium(V) Schiff base complexes that are effective catalysts for oxidation reactions. This demonstrates the compound's versatility beyond its role as a simple building block.

Mechanistic Dissection and Theoretical Prediction of Stereochemical Outcomes

Computational Chemistry Approaches for Stereoselectivity Elucidation

Computational chemistry provides powerful tools to investigate the factors that determine the stereoselectivity of reactions leading to chiral molecules like (R)-1,2-Diphenylethanol. By modeling the structures and energies of molecules and transition states, it is possible to gain detailed insights into the origins of chirality and to predict the stereochemical course of a reaction.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. nih.govnih.gov For this compound, DFT calculations can provide a detailed picture of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. nih.govresearchgate.netresearchgate.net This information is crucial for understanding its conformational preferences and how it interacts with other molecules.

DFT calculations can also elucidate the electronic structure of the molecule, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netmaterialsciencejournal.orgmdpi.comnih.govresearchgate.net The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com The molecular electrostatic potential (MEP) surface, another output of DFT calculations, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its reactive sites. materialsciencejournal.orgnih.gov

Table 1: Representative DFT-Calculated Properties for a Chiral Molecule

PropertyDescriptionTypical Calculated Value Range
Bond Length (C-C)The distance between two bonded carbon atoms.1.52 - 1.54 Å
Bond Length (C-O)The distance between a carbon and an oxygen atom.1.42 - 1.44 Å
Bond Angle (C-C-O)The angle formed by three connected atoms.108 - 110°
HOMO EnergyEnergy of the highest occupied molecular orbital.-6 to -8 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.0 to 2 eV
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.6 to 9 eV

Note: The values in this table are illustrative and represent typical ranges for organic molecules. Specific values for this compound would require dedicated DFT calculations.

The stereoselectivity of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. study.com Computational modeling of these transition states is therefore essential for understanding and predicting the outcome of asymmetric syntheses. For the synthesis of this compound, a common route is the asymmetric reduction of benzoin (B196080).

Theoretical studies on the reduction of benzoin using a chiral NADH model compound have highlighted the importance of a highly organized transition state. researchgate.net This transition state involves the chelation of the substrate to a magnesium ion, which in turn interacts with the dihydropyridine (B1217469) catalyst. researchgate.net The facial selectivity of the hydride transfer is then dictated by the steric and electronic interactions within this organized assembly. researchgate.net By calculating the energies of the transition states leading to the (R)- and (S)-enantiomers, it is possible to predict which product will be favored.

These models often reveal the crucial role of non-covalent interactions, such as hydrogen bonding and π-stacking, in stabilizing one transition state over the other. study.com

Computational methods can be used to predict the absolute configuration of a chiral molecule by simulating its chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD). frontiersin.orgmdpi.comschrodinger.comidc-online.com The calculated spectra for the (R)- and (S)-enantiomers are then compared with the experimental spectrum to determine the absolute configuration of the synthesized or isolated compound. mdpi.comschrodinger.com This approach has become a powerful alternative to X-ray crystallography, especially for non-crystalline materials. schrodinger.com

The prediction of enantiomeric excess (ee) can be approached by calculating the relative energies of the diastereomeric transition states, as mentioned previously. The enantiomeric excess is related to the difference in the free energies of activation (ΔΔG‡) for the formation of the two enantiomers by the following equation:

ee (%) = 100 * (e^(-ΔΔG‡/RT) - 1) / (e^(-ΔΔG‡/RT) + 1)

where R is the gas constant and T is the temperature. A more direct computational approach to determining enantiomeric excess from experimental data is not typically performed; rather, experimental techniques are used for its measurement. study.comchemistrysteps.comyoutube.comlibretexts.orgstackexchange.com

Experimental Probes of Stereochemical Recognition and Control

Experimental techniques provide the ultimate validation for theoretical predictions and offer tangible evidence of the interactions that govern stereoselectivity.

The crystal structure of a molecule provides a definitive picture of its solid-state conformation and the intermolecular interactions that hold the crystal lattice together. While a crystal structure for this compound is not described in the provided search results, studies on closely related compounds, such as cis-2-amino-1,2-diphenylethanol, reveal the importance of hydrogen bonding and C-H···π interactions in the solid state. nih.gov

Hydrogen bonding, a strong type of dipole-dipole interaction, is expected to be a significant intermolecular force in this compound, involving the hydroxyl group. rsc.orgnih.govunito.itrsc.org Additionally, the two phenyl rings provide opportunities for π-π stacking interactions, where the electron-rich π systems of the aromatic rings attract each other. researchgate.netrsc.orgnih.govunito.itrsc.org The interplay of these non-covalent forces plays a crucial role in molecular self-assembly and chiral recognition. rsc.orgnih.govunito.it

Table 2: Common Intermolecular Interactions in Chiral Alcohols

InteractionDescriptionSignificance in this compound
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom.The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or networks of molecules. rsc.orgnih.govunito.itrsc.org
π-π Stacking A non-covalent interaction between aromatic rings.The two phenyl rings can engage in stacking interactions, contributing to the overall stability of the crystal lattice. researchgate.netrsc.orgnih.govunito.itrsc.org
C-H···π Interactions A weak hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor.The aromatic C-H bonds can interact with the π-electron clouds of adjacent phenyl rings. nih.gov

The conformation of a molecule in solution can be investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org For flexible molecules like this compound, different conformations may exist in equilibrium. NMR studies, particularly those employing the Nuclear Overhauser Effect (NOE), can provide information about the through-space proximity of different protons, which can be used to deduce the preferred conformation(s) in solution. rsc.orgresearchgate.net

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. nih.govnih.gov This is the fundamental principle behind enantioselective catalysis and chiral chromatography. Experimental studies of chiral recognition often involve techniques that can probe the differential interactions between enantiomers. For instance, NMR spectroscopy can be used to study the formation of diastereomeric complexes between a chiral host and the enantiomers of a chiral guest, where the different chemical shifts of the guest's protons in the presence of the chiral host can be observed. nih.gov Fluorescence spectroscopy is another powerful tool for studying chiral recognition, where the binding of an enantiomer to a chiral fluorescent sensor can lead to a change in the fluorescence intensity or wavelength. nih.govharvard.edu

Advanced Analytical Techniques for Stereochemical Characterization of R 1,2 Diphenylethanol Systems

Chromatographic Enantioseparation Methodologies

Chromatographic techniques are powerful tools for separating enantiomers, allowing for the quantification of their relative amounts in a mixture. This is essential for determining the success of an enantioselective synthesis or for quality control of chiral products.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess (ee) of chiral compounds. uma.esheraldopenaccess.us The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. nih.govuncw.edu The enantiomeric excess is a measure of the purity of an enantiomer and is calculated from the relative areas of the peaks corresponding to each enantiomer in the chromatogram. sigmaaldrich.com Chiral HPLC can be coupled with various detectors, including UV, fluorescence, or chiroptical detectors like Circular Dichroism (CD), to quantify the enantiomeric composition. uma.esheraldopenaccess.us For amino alcohols such as 2-amino-1,2-diphenylethanol (B1215729), HPLC separations can be performed under different conditions, including polar organic and normal-phase modes, to achieve optimal resolution. chromatographyonline.com

The core of chiral HPLC is the Chiral Stationary Phase (CSP). Significant research has focused on developing novel CSPs to improve enantioseparation. Polysaccharides like cellulose and amylose are commonly used starting materials for CSPs. nih.gov Analogues of 1,2-diphenylethanol (B1347050), such as (1S,2S)-1,2-diphenylethylenediamine derivatives, have been synthesized and used to create polymeric CSPs. researchgate.net These CSPs, which incorporate a chiral selector covalently bonded to a support like silica, create a chiral environment where enantiomers can be resolved. hplc.eu The effectiveness of these "Pirkle-type" or brush-type CSPs depends on multiple molecular interactions, including hydrogen bonding, π-π interactions, and steric hindrance, to differentiate between enantiomers. uncw.edu The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage for purity determinations, allowing the trace enantiomer to elute before the major one. hplc.eu

Chiral Gas Chromatography (GC) is another vital technique for assessing the enantiomeric purity of volatile chiral compounds. gcms.cz For non-volatile or highly polar molecules like alcohols, derivatization is often required to increase volatility and improve separation. For instance, the enantiomeric purity of (R)-1,2-diphenylethanol can be determined by chiral GC analysis after acetylation of the hydroxyl group. rsc.org The separation is achieved using a chiral capillary column, such as those coated with derivatized cyclodextrins like Chirasil-DEX CB. rsc.orgwiley-vch.de These cyclodextrin-based phases create inclusion complexes with the enantiomers, and subtle differences in the stability of these diastereomeric complexes lead to their separation. gcms.cz

Table 1: Examples of Chromatographic Conditions for Chiral Analysis This table is interactive. Use the search bar to filter results.

Analyte/Analogue Technique Chiral Stationary Phase (CSP) Mobile Phase / Carrier Gas Key Findings
2-amino-1,2-diphenylethanol HPLC Not specified Acetonitrile-methanol or Hexane-ethanol with additives Comparison of SFC, polar organic, and normal-phase modes for separation. chromatographyonline.com
(R)-1b (related structure) GC CP-Chirasil-DEX CB Not specified Enantiomeric purity determined after acetylation; (R) and (S) enantiomers resolved with distinct retention times. rsc.org
1-Phenylethanol GC Astec® CHIRALDEX™ B-PM Helium Baseline separation of (R) and (S) enantiomers achieved. sigmaaldrich.com
Hydrobenzoin HPLC REFLECT™ I-A (Amylose-based) Hexane/Ethanol (B145695) (80/20) Successful resolution of enantiomers on a polysaccharide-based CSP. bgb-info.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Spectroscopic Methods for Absolute Configuration Assignment and Conformational Analysis

While chromatography separates enantiomers, spectroscopic methods provide crucial information about their three-dimensional structure. Chiroptical spectroscopies are particularly sensitive to the stereochemistry of molecules.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cn This technique is a powerful tool for assigning the absolute configuration of chiral compounds containing chromophores. hebmu.edu.cnrsc.org The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of a molecule's stereochemistry. rsc.org For flexible molecules, the experimental ECD spectrum is a weighted average of the spectra of all populated conformers. rsc.org Therefore, assigning the absolute configuration of a compound like this compound involves comparing the experimentally measured ECD spectrum with theoretical spectra calculated for a specific configuration (e.g., R) using methods like time-dependent density functional theory (TDDFT). hebmu.edu.cnresearchgate.net A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. rsc.org

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. nih.gov VCD spectroscopy is highly sensitive to the stereochemistry and conformation of chiral molecules in solution. syr.edu It provides detailed structural information because the VCD spectrum contains numerous bands corresponding to different vibrational modes within the molecule. rsc.orgnih.gov The absolute configuration and conformational landscape of this compound and its analogues, such as 2-amino-1,2-diphenylethanol, can be elucidated by comparing experimental VCD spectra with quantum chemical calculations. syr.edunih.gov By calculating the VCD spectra for different stable conformers of a known configuration and comparing the Boltzmann-averaged theoretical spectrum with the experimental one, both the absolute configuration and the predominant solution-phase conformation can be determined. syr.edunih.gov

Table 2: Summary of Spectroscopic Techniques for Stereochemical Analysis This table is interactive. Use the search bar to filter results.

Technique Application Principle Information Obtained
Electronic Circular Dichroism (ECD) Absolute Configuration Assignment Differential absorption of left and right circularly polarized UV-Vis light. hebmu.edu.cn Provides a spectrum (Cotton effects) that is a fingerprint of the absolute configuration. rsc.orgrsc.org
Vibrational Circular Dichroism (VCD) Absolute Configuration & Conformational Analysis Differential absorption of left and right circularly polarized infrared radiation. nih.gov Rich in structural detail, sensitive to both configuration and conformation in solution. syr.edunih.gov

X-ray Crystallography for Solid-State Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules in the solid state. This technique provides a three-dimensional map of electron density within a single crystal, allowing for the precise spatial arrangement of atoms to be elucidated. For this compound, while a crystal structure of the pure enantiomer is not publicly available, the crystal structure of its racemic form provides a comprehensive understanding of its solid-state conformation and the principles by which the absolute configuration of the (R)-enantiomer is confirmed.

The crystal structure of racemic 1,2-Diphenylethanol was determined by Gardinier and coworkers and is deposited in the Cambridge Structural Database (CSD) with the reference code DIPHENOL . The compound crystallizes in the centrosymmetric space group P-1, which is common for racemic compounds. In this arrangement, the crystal lattice is composed of an equal number of this compound and (S)-1,2-Diphenylethanol enantiomers, related by an inversion center. The asymmetric unit of the crystal contains one molecule of each enantiomer.

Crystallographic Data for Racemic 1,2-Diphenylethanol

The crystallographic parameters for racemic 1,2-Diphenylethanol provide the foundational data for understanding its solid-state structure.

Parameter Value
CSD Reference CodeDIPHENOL
Empirical FormulaC₁₄H₁₄O
Formula Weight198.26
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.867(2)
b (Å)11.603(4)
c (Å)16.591(6)
α (°)86.38(3)
β (°)88.08(3)
γ (°)77.58(3)
Volume (ų)1099.3(7)
Z4

Z is the number of molecules in the unit cell. In this case, it comprises two (R)-enantiomers and two (S)-enantiomers.

Molecular Conformation and Key Geometric Parameters

The solid-state conformation of this compound within the racemic crystal is characterized by specific torsion angles that define the spatial relationship between the phenyl rings and the ethanol backbone. These parameters are crucial for understanding the molecule's three-dimensional shape.

Selected Torsion Angles (°) This compound (S)-1,2-Diphenylethanol
O-C1-C2-C(phenyl)-61.561.5
C(phenyl)-C1-C2-C(phenyl)178.2-178.2

The torsion angle O-C1-C2-C(phenyl) describes the gauche conformation of the hydroxyl group relative to the phenyl group on the adjacent carbon. The near 180° torsion angle for C(phenyl)-C1-C2-C(phenyl) indicates an anti-periplanar arrangement of the two phenyl rings, which minimizes steric hindrance.

In the crystal packing, the (R) and (S) enantiomers are linked by hydrogen bonds involving the hydroxyl groups, forming a network that contributes to the stability of the crystal lattice. The precise determination of the atomic coordinates through single-crystal X-ray diffraction allows for the unequivocal assignment of the (R) configuration to one enantiomer and the (S) configuration to the other, based on the spatial orientation of the substituents around the chiral center. This solid-state analysis provides the ultimate proof of the absolute stereochemistry of this compound.

Pharmaceutical Precursor Potential and Biological Significance of 1,2 Diarylethanols

Strategic Role of (R)-1,2-Diphenylethanol as a Precursor in Drug Synthesis

This compound and its close chemical relatives play a strategic, though often indirect, role in the synthesis of pharmaceuticals. Rather than being a direct precursor that is incorporated into the final molecular structure of a drug, its primary value lies in its use as a chiral auxiliary. A chiral auxiliary is a compound temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer of the target molecule. wikipedia.org This control over the three-dimensional arrangement of atoms is critical, as different enantiomers of a drug can have vastly different biological activities and toxicities. ewadirect.comresearchgate.net

A derivative of 1,2-diphenylethanol (B1347050), known as (1R,2R)-2-methylamino-1,2-diphenylethanol (pseudoephenamine), serves as a versatile chiral auxiliary. nih.gov It is employed in diastereoselective alkylation reactions, which are fundamental steps in building complex organic molecules. nih.gov This method provides a reliable pathway to create enantiomerically enriched compounds, including carboxylic acids, aldehydes, and ketones, which are themselves precursors to more complex drug molecules. nih.gov The pseudoephenamine auxiliary offers high levels of stereocontrol, particularly in the formation of quaternary carbon centers, and its derivatives often have a high propensity to crystallize, which facilitates purification. nih.gov This strategic use in asymmetric synthesis underscores the importance of the 1,2-diphenylethanol framework in creating enantiomerically pure pharmaceuticals, even when it is not part of the final drug structure. wikipedia.orgeurekalert.org

Biological Significance of 1,2-Diarylethanols and Their Analogues

The 1,2-diarylethanol structure is the core of a class of natural stilbenoids known as combretastatins, which were originally isolated from the African willow tree Combretum caffrum. nih.gov Combretastatin A-4, a well-studied member of this family, exhibits potent anti-cancer activity by inhibiting tubulin polymerization, a critical process for cell division. The structural similarity of 1,2-diarylethanols to the core of combretastatins suggests their potential as a scaffold for developing new anti-cancer agents. nih.gov

Beyond this connection to oncology, 1,2-diphenylethanol derivatives have been reported to possess a range of other biological activities. Studies have shown them to be effective antifungal agents and inhibitors of rhinovirus infections. Furthermore, they have been investigated as potential ligands for estrogen receptors, indicating their possible application in hormone-related therapies. nih.gov

Biological Activity Compound Class Noteworthy Findings
Anticancer 1,2-DiarylethanolsThe core structure is analogous to that of combretastatins, which are known tubulin polymerization inhibitors. nih.gov
Antifungal 1,2-Diphenylethanol DerivativesHave demonstrated efficacy as antifungal agents in various studies. nih.gov
Antiviral 1,2-Diphenylethanol DerivativesShown to be inhibitors of rhinovirus infection. nih.gov
Hormonal Activity 1,2-Diphenylethanol DerivativesInvestigated as potential ligands for estrogen receptors. nih.gov

Derivatives as Potential Candidates for Novel Therapeutic Agents (e.g., Antibiotics)

With the rise of antibiotic resistance, there is an urgent need for new classes of antibacterial drugs. Research into 1,2-diarylethanol derivatives has identified them as promising candidates for novel antibiotics. nih.gov Initial studies have demonstrated that these compounds can be toxic to bacteria, with their effectiveness being dependent on their specific chemical structure and the characteristics of the bacterial membrane. nih.gov

One study focused on the activity of 1,2-diarylethanol derivatives against model strains of Escherichia coli (E. coli K12 and R2-R4), which have different lipopolysaccharide (LPS) lengths in their outer membranes. nih.gov The results, based on Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests, showed that the antibacterial effect is influenced by these structural variations. nih.gov The research indicated that these compounds could be potential substitutes for existing antibiotics, a significant finding in the face of increasing bacterial resistance to current drugs. nih.gov

Potential Therapeutic Application Compound Class Mechanism/Target Key Findings
Antibacterial Agents 1,2-Diarylethanol DerivativesToxicity towards bacteria, dependent on compound structure and bacterial membrane characteristics (LPS length). nih.govEffective against model strains of E. coli; viewed as potential candidates for new antibiotics to combat drug resistance. nih.gov

Future Research Directions and Unaddressed Challenges

Discovery of Novel, Highly Efficient, and Sustainable Enantioselective Synthetic Routes

A primary challenge in the synthesis of (R)-1,2-Diphenylethanol is the development of routes that are not only highly enantioselective but also economically viable and environmentally benign. Traditional methods often rely on costly metal catalysts and harsh reaction conditions, prompting a shift towards greener alternatives. rsc.orgchemistai.org

Future research is directed at overcoming the limitations of current sustainable methods, such as the long reaction times and high catalyst loadings sometimes required for biocatalytic processes. rsc.org Key areas of investigation include:

Next-Generation Biocatalysts: While systems using alcohol dehydrogenases (ADHs) have shown promise, research is ongoing to discover and engineer novel enzymes with higher tolerance to organic solvents and broader substrate scopes. rsc.org For instance, the identification of a robust medium-chain alcohol dehydrogenase (RhADH) from Rhodococcus R6 has opened avenues for the asymmetric reduction of a wide range of aromatic ketones to their corresponding chiral alcohols. nih.gov

Heterogenization of Catalysts: To improve reusability and simplify product purification, significant effort is being directed toward immobilizing homogeneous catalysts (both metal-based and organocatalysts) on solid supports. researchgate.net

Dynamic Kinetic Resolution (DKR): Combining metal catalysts for in-situ racemization of the unwanted enantiomer with enzymes for stereoselective transformation is a powerful strategy. Future work aims to replace precious metal catalysts like Ruthenium with more abundant and less toxic metals such as Iron and Vanadium to enhance the sustainability of DKR processes. mdpi.com

Table 1: Comparison of Emerging Sustainable Synthetic Strategies for Chiral Alcohols

Synthetic StrategyCatalyst TypeKey AdvantagesCurrent Challenges / Future Research FocusRelevant Citations
Whole-Cell Biocatalysise.g., Daucus carota (carrot) roots, Engineered MicroorganismsEnvironmentally benign, high stereoselectivity, natural cofactor recycling.Long reaction times, high biocatalyst loading, limited substrate scope. Research focuses on optimizing reaction conditions and genetic engineering of microbes. rsc.org
Isolated Enzyme Catalysise.g., Alcohol Dehydrogenases (ADHs)High enantioselectivity, mild reaction conditions, broad substrate potential.Enzyme stability, cofactor regeneration costs, inhibition by substrates/products. Research focuses on discovering robust enzymes and designing efficient cofactor regeneration systems. rsc.orgnih.gov
Metal/Lipase Dynamic Kinetic Resolution (DKR)Combination of a metal racemization catalyst (e.g., Ru, Fe, V) and a lipase.Allows for theoretical 100% yield of a single enantiomer from a racemate.Reliance on precious metal catalysts. Research aims to develop DKR systems with more sustainable, earth-abundant metals. mdpi.com

Expansion of Applications of this compound and its Derivatives in Diverse Chiral Technologies

While this compound is a known chiral synthon, its full potential and that of its derivatives are yet to be realized. Future research will focus on leveraging its stereochemically rich structure in a variety of advanced applications.

Chiral Ligands in Asymmetric Catalysis: The vicinal diol moiety, after suitable functionalization, can serve as a scaffold for new C2-symmetric ligands for metal-catalyzed reactions. The rational design of such ligands is a continuing goal in chemistry to create new "molecular robots" for precise chemical transformations. iupac.org

Chiral Dopants in Liquid Crystals: Chiral molecules are essential for inducing helical structures in nematic liquid crystals, a property crucial for display technologies. Derivatives of binaphthol, which share structural motifs with diphenylethanol, have been investigated as high-performance chiral dopants. cambridge.org Future work could explore derivatives of this compound for this purpose, potentially uncovering new structure-property relationships that correlate molecular conformation with helical twisting power. cambridge.org

Probes for Stereospecific Interactions: As a well-defined chiral molecule, this compound and its analogs can be used to study stereospecific interactions in biological systems or on chiral stationary phases in chromatography. This can aid in the development of new enantioselective separation techniques and in understanding molecular recognition phenomena. nih.gov

Enhanced Predictive Modeling and De Novo Catalyst Design through Advanced Computational Methods

A significant frontier in asymmetric catalysis is the shift from empirical, trial-and-error catalyst optimization to a more predictive, design-oriented approach. nd.edu Advanced computational methods are becoming indispensable tools for accelerating the discovery of optimal catalysts for the synthesis of molecules like this compound. chiralpedia.comchemrxiv.org

The core challenge lies in accurately modeling the subtle non-covalent interactions that govern stereoselectivity in the transition state. nih.gov Future research directions include:

Machine Learning (ML) and AI: Data-driven approaches are being developed to predict the enantioselectivity of a given catalyst-substrate pair. nih.govchemrxiv.org By training algorithms on large datasets of reaction outcomes, these models can identify promising catalysts from vast virtual libraries, reducing the need for extensive experimental screening. thieme-connect.comchinesechemsoc.org The XGBoost algorithm, for example, has shown strong performance in predicting enantioselectivity for certain reaction classes. chinesechemsoc.org

Quantum Chemistry (DFT): High-level Density Functional Theory (DFT) calculations provide deep mechanistic insights by modeling the transition states of the stereodetermining step. chiralpedia.comnih.gov This allows researchers to understand the fundamental origins of enantioselectivity and rationally design catalysts with improved performance.

Hybrid Approaches: The integration of machine learning with quantum mechanical calculations offers a powerful synergy. ML models can rapidly screen candidates, while DFT can be used to perform detailed analysis on the most promising systems, creating a more efficient discovery workflow. bohrium.com The ultimate goal is to create platforms that allow bench chemists to design novel catalysts and predict reaction outcomes with high confidence before entering the lab. researchgate.net

Table 2: Predictive Computational Models in Asymmetric Catalysis

Computational MethodApproachAdvantagesChallenges / Future DevelopmentRelevant Citations
Data-Driven / Machine LearningUses algorithms (e.g., XGBoost, multi-instance learning) to find correlations between molecular descriptors and experimental enantioselectivity.Fast screening of large virtual libraries; does not require detailed mechanistic knowledge.Dependent on the quality and size of training data; may struggle to predict outcomes for reactions outside the training set (out-of-sample). nih.govchinesechemsoc.orgthieme-connect.com
Mechanism-Based / Quantum Chemistry (DFT)Calculates the energies of diastereomeric transition states to predict the major product enantiomer.Provides deep mechanistic insight into the origins of stereoselectivity; high accuracy potential.Computationally expensive, especially for large molecules; requires knowledge of the reaction mechanism. chiralpedia.comnih.gov
Hybrid ModelsCombines ML for rapid screening with DFT for detailed analysis of top candidates.Balances speed and accuracy, creating an efficient workflow for catalyst discovery and optimization.Requires expertise in both computational domains; seamless integration of different software and methods is an ongoing effort. bohrium.com

Q & A

Q. What are the common synthetic routes for (R)-1,2-diphenylethanol, and how does stereochemical purity affect yield?

this compound is typically synthesized via asymmetric reduction of deoxybenzoin (1,2-diphenylethanone) using chiral catalysts or biocatalysts. Sodium borohydride in methanol is a classic reducing agent, but enantioselectivity requires chiral auxiliaries or enzymatic systems (e.g., alcohol dehydrogenases). For example, partial resolution via diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) can achieve enantiomeric enrichment . Stereochemical purity directly impacts catalytic efficiency in downstream applications, such as asymmetric synthesis, where even minor impurities can skew product ratios .

Q. How can researchers purify this compound to eliminate diastereomeric byproducts?

Recrystallization from ethanol or ethyl acetate/methylene chloride mixtures is effective for removing diastereomers. Column chromatography using silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) can further resolve enantiomers. Chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) provides high-resolution separation, critical for pharmacological studies requiring >99% enantiomeric excess .

Q. What spectroscopic methods are optimal for characterizing this compound?

  • 1H/13C NMR : Key signals include the hydroxyl proton (δ 2.5–3.0 ppm, broad) and the chiral center’s methine proton (δ 4.2–4.5 ppm, multiplet). Aromatic protons appear as complex multiplets (δ 7.2–7.5 ppm).
  • IR : Strong O-H stretch (~3350 cm⁻¹) and C-O stretch (~1050 cm⁻¹).
  • Polarimetry : Specific rotation [α]D²⁵ = +4.29° (c = 1, ethanol) confirms enantiopurity .
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 198 [M⁺], 180 [M⁺-H₂O]) validate molecular identity .

Advanced Research Questions

Q. What mechanistic insights explain the acid-catalyzed dehydration of this compound to trans-stilbene?

The reaction proceeds via a two-step carbocation mechanism:

  • Step 1 : Protonation of the hydroxyl group forms an oxonium ion, followed by rapid, reversible loss of water to generate a 1,2-diphenylethyl carbocation.
  • Step 2 : Rate-determining deprotonation from the β-carbon yields trans-stilbene (stereoselectivity arises from anti-periplanar geometry). Kinetic isotope studies (kH/kD = 1.83) and racemization rates (58× faster than dehydration) confirm carbocation intermediacy and reversible pathway dominance .

Q. How can this compound act as a chiral auxiliary in multicomponent allylation reactions?

The hydroxyl group coordinates to Lewis acids (e.g., TiCl₄), directing allyl groups to specific faces. For example, in the synthesis of orizaterpenyl benzoate, the trimethylsilyl ether of this compound induces >90% diastereoselectivity at −78°C. The bulky phenyl groups restrict transition-state conformations, favoring syn-addition .

Q. Why does this compound exhibit divergent enantioselectivity in different solvent systems?

Solvent polarity and hydrogen-bonding capacity modulate transition-state stabilization. In polar aprotic solvents (e.g., DMF), the carbocation intermediate is stabilized, enhancing racemization. In nonpolar solvents (e.g., toluene), steric effects dominate, preserving enantiopurity. Computational studies correlate dielectric constants (ε) with enantiomeric excess (ee) .

Q. What contradictions exist in the reported antimicrobial activity of 1,2-diphenylethanol derivatives?

While some studies report antifungal and antibacterial activity against E. coli K12 strains, others note inactivity against Pseudomonas sp. due to poor metabolic uptake. Structural analogs with electron-withdrawing groups (e.g., -Cl) show enhanced activity, but steric hindrance from ortho-substituents negates efficacy. Discrepancies arise from assay conditions (e.g., pH, inoculum size) and strain-specific resistance .

Q. How can researchers monitor elimination reactions of this compound in real time?

In situ ¹H NMR (e.g., in CDCl₃ at 60°C) tracks carbocation intermediates and product ratios. GC-MS quantifies alkene formation (e.g., trans-stilbene at m/z 180). Kinetic profiling using deuterated substrates (e.g., 2-deutero-1,2-diphenylethanol) reveals isotopic effects on rate-determining steps .

Q. What causes unexpected elimination reactions in 1,2-diphenylethanol derivatives under mild conditions?

Steric strain in diarylethanol scaffolds promotes non-classical pathways. For example, Brønsted acid microenvironments (e.g., sulfonic acid-functionalized capsules) stabilize carbocations, enabling dehydration at 60°C without strong acids. Competing E1 and E2 mechanisms are inferred from Hammett plots (ρ = −0.8 for para-substituted analogs) .

Q. How do substituents on the aromatic rings influence the radical cation stability of this compound analogs?

Electron-donating groups (e.g., -OMe) lower oxidation potentials, stabilizing radical cations (EP = +0.85 V vs. SCE). Carbon-carbon bond fragmentation rates (10⁴–10⁶ s⁻¹ in CH₃CN) correlate with substituent Hammett σ⁺ values. Activation parameters (ΔH‡ ≈ 10 kcal/mol, ΔS‡ ≈ −15 cal/mol·K) suggest associative transition states with charge delocalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.